Benzophenone, 4-nitro-, oxime
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Overview
Description
Benzophenone, 4-nitro-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH This compound is derived from benzophenone, which is a widely used organic compound in various chemical reactions and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 4-nitro-, oxime typically involves the reaction of 4-nitrobenzophenone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds as follows:
- Dissolve 4-nitrobenzophenone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from a suitable solvent to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzophenone, 4-nitro-, oxime undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of strong acids or bases.
Rearrangement: The compound can undergo the Beckmann rearrangement to form amides under acidic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Rearrangement: Acidic conditions using sulfuric acid or polyphosphoric acid.
Major Products Formed:
Reduction: 4-amino-benzophenone.
Substitution: Various substituted benzophenone derivatives.
Rearrangement: Corresponding amides.
Scientific Research Applications
Benzophenone, 4-nitro-, oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzophenone, 4-nitro-, oxime involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxime group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can result in the modulation of biological pathways and exert various effects.
Comparison with Similar Compounds
Benzophenone oxime: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-nitrobenzophenone: Lacks the oxime group, leading to different applications and reactivity.
Benzophenone, 4-amino-, oxime: Contains an amino group instead of a nitro group, resulting in different biological activities.
Uniqueness: Benzophenone, 4-nitro-, oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(NZ)-N-[(4-nitrophenyl)-phenylmethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9,16H/b14-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOLJFCCYQZFBQ-YPKPFQOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38032-13-2 |
Source
|
Record name | Benzophenone, 4-nitro-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038032132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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